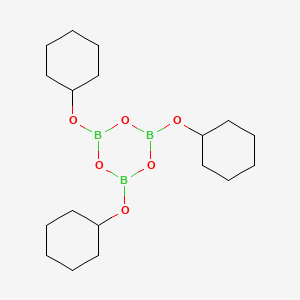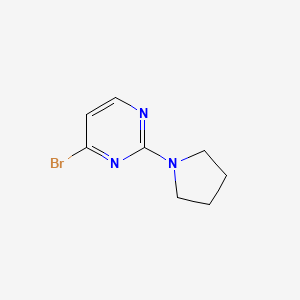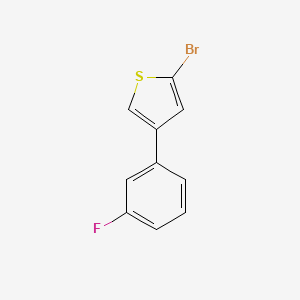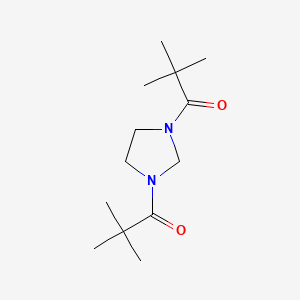
Boroxin, tris(cyclohexyloxy)-
Descripción general
Descripción
“Boroxin, tris(cyclohexyloxy)-” is a compound with the molecular formula C18H33B3O6 . It is a derivative of boroxine, a 6-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms . Boroxine derivatives, such as “Boroxin, tris(cyclohexyloxy)-”, make up a broader class of compounds called boroxines .
Synthesis Analysis
Boroxine-linked covalent organic polymers (B-COPs) containing carbon chains can be synthesized and immobilized on a microcap following a one-step solvent-thermal reaction . A compound called (3-aminopropyl)triethoxysilane is used to stabilize and catalyze the formation of boroxine rings, which also anchors B-COPs to the microcaps .Molecular Structure Analysis
Boroxine compounds typically exhibit trigonal planar geometry due to the three-coordinate compounds of boron . The boroxine ring is locked in a planar geometry as well . These compounds are isoelectronic to benzene and may possess some aromatic character due to the vacant p-orbital on the boron atoms .Chemical Reactions Analysis
The dynamic covalent chemistry of boroxine ring construction leads to novel molecular architectures and functional materials . The rich chemistry surrounding boroxine-ligand interactions flavors many areas of boroxine chemistry .Aplicaciones Científicas De Investigación
Lithium Ion Batteries
- Fluorinated Boroxines in Lithium Batteries : Novel fluorinated boroxines, including tris(2,6-difluorophenyl)boroxin, have been researched for lithium ion battery applications. Their fluoride anion binding, ionic conductivities, and structures were examined, indicating potential use in dual ion intercalating lithium batteries (Nair et al., 2009).
Glucose Sensors
- Boronic Acid-Based Glucose Sensors : Boronic acids with ferrocene moieties, including tris[2-(N-ferrocenylmethyl-N-methylaminomethyl)phenyl]boroxin, were synthesized for potential use in glucose sensors. This research focused on glucose complexation and included structural analysis of various boroxine compounds (Norrild & Søtofte, 2002).
Polymerization and Resin Production
- Trimethoxy Boroxine in Various Applications : Trimethoxy boroxine has uses in fire extinguishing tubes, as an auxiliary catalyst in olefin polymerization, and in the production of protective coatings and epoxide resins hardening. This study detailed its synthesis and characterization (Sedat Sürdem, 2019).
Electrochemical Applications
- Boroxine Ring Compounds in Gel Polyelectrolytes : A novel polyelectrolyte incorporating a boroxine ring was explored to enhance the properties of traditional gel electrolytes. This study examined the thermal properties and conductivities of these gel systems, indicating potential applications in electrochemistry (Zhou et al., 2003).
Pharmaceutical Applications
- Boroxine Benzaldehyde Complex : The properties of 2,4,6-Tris(4-formylphenyl)boroxine, a substituted boroxine complex, were investigated for potential biomedical and pharmaceutical applications. This research focused on reactions initiated by low-energy electrons, which could be relevant for radiosensitizing effects (Pereira‐da‐Silva et al., 2022).
Covalent Organic Frameworks
- Triazine-Boron Covalent Organic Frameworks : The synthesis and characterization of hybrid triazine-boron two-dimensional covalent organic frameworks were reported. These frameworks, featuring good porosity and sorption properties, were examined for potential use in various applications, including materials science (Gontarczyk et al., 2017)
Propiedades
IUPAC Name |
2,4,6-tricyclohexyloxy-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENVASJJIUNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)OC2CCCCC2)OC3CCCCC3)OC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33B3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302236 | |
| Record name | Boroxin, tris(cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boroxin, tris(cyclohexyloxy)- | |
CAS RN |
1172-69-6 | |
| Record name | Boroxin, tris(cyclohexyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boroxin, tris(cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3045890.png)
![8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3045891.png)


![7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3045897.png)
![2-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B3045898.png)
![3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3045901.png)
![ethyl 2-(2,2-difluoroethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045902.png)
![5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3045903.png)
![ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045905.png)
![2-(2,2-difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3045906.png)
![3-Cyclopropyl-4-(difluoromethyl)-7-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B3045910.png)

